molecular formula C22H22FN5O7 B560191 Zoliflodacin CAS No. 1620458-09-4

Zoliflodacin

カタログ番号: B560191
CAS番号: 1620458-09-4
分子量: 487.4 g/mol
InChIキー: ZSWMIFNWDQEXDT-ZESJGQACSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic IUPAC Name and Structural Descriptors

Zoliflodacin’s systematic name is (2R,4S,4aS)-11-fluoro-2,4-dimethyl-8-((4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl)-1,2,4,4a-tetrahydro-2'H,6H-spiro((1,2)-oxazolo(4,5-g)(1,4)oxazino(4,3-a)quinoline-5,5'-pyrimidine)-2',4',6'(1'H,3'H)-trione . This name reflects its spirocyclic core, comprising fused isoxazole, oxazine, and pyrimidine rings, with substituents including fluorine, methyl groups, and an oxazolidinone moiety.

Key Structural Features:

Component Description
Spirocyclic Core Fused isoxazolo[4,5-g]oxazino[4,3-a]quinoline and pyrimidine rings
Fluorine Substituent Positioned at C11 of the quinoline ring
Oxazolidinone Group 4S-configuration, attached to the spirocyclic core at position 8
Methyl Groups Two methyl groups at C2 and C4 of the tetrahydroquinoline ring

CAS Registry Number and Alternative Synonyms

This compound is indexed under CAS 1620458-09-4 and is also known by its development codes AZD0914 and ETX0914 . Additional synonyms include:

Synonym Source
Zoliflodacinum International Nonproprietary Name (INN)
FWL2263R77 Unique Ingredient Identifier (UNII)
Q27278240 Wikidata identifier

Molecular Formula and Weight Calculations

The molecular formula is C₂₂H₂₂FN₅O₇ , with a calculated molecular weight of 487.44 g/mol .

Atomic Weight Breakdown:

Element Atoms Atomic Weight (g/mol) Contribution
Carbon (C) 22 12.011 264.242
Hydrogen (H) 22 1.008 22.176
Fluorine (F) 1 18.998 18.998
Nitrogen (N) 5 14.007 70.035
Oxygen (O) 7 15.999 111.993
Total 487.444

Stereochemical Configuration and Chiral Centers

This compound contains four stereocenters:

  • C2 : R-configuration in the tetrahydroquinoline ring
  • C4 : S-configuration in the same ring
  • C4a : S-configuration at the spiro junction
  • C4 (oxazolidinone) : S-configuration in the oxazolidin-2-one substituent.

This stereochemistry is critical for its binding interactions with bacterial topoisomerases.

特性

IUPAC Name

(4'R,6'S,7'S)-17'-fluoro-4',6'-dimethyl-13'-[(4S)-4-methyl-2-oxo-1,3-oxazolidin-3-yl]spiro[1,3-diazinane-5,8'-5,15-dioxa-2,14-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),10,12(16),13-tetraene]-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5O7/c1-8-7-33-21(32)28(8)17-12-4-11-5-22(18(29)24-20(31)25-19(22)30)16-10(3)34-9(2)6-27(16)14(11)13(23)15(12)35-26-17/h4,8-10,16H,5-7H2,1-3H3,(H2,24,25,29,30,31)/t8-,9+,10-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWMIFNWDQEXDT-ZESJGQACSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(C(O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6C(COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN2[C@H]([C@@H](O1)C)C3(CC4=CC5=C(C(=C42)F)ON=C5N6[C@H](COC6=O)C)C(=O)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101028418
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1620458-09-4
Record name (2R,4S,4aS)-11-Fluoro-1,2,4,4a-tetrahydro-2,4-dimethyl-8-[(4S)-4-methyl-2-oxo-3-oxazolidinyl]spiro[isoxazolo[4,5-g][1,4]oxazino[4,3-a]quinoline-5(6H),5′(2′H)-pyrimidine]-2′,4′,6′(1′H,3′H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1620458-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Zoliflodacin [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620458094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zoliflodacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12817
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Zoliflodacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101028418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ZOLIFLODACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FWL2263R77
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

準備方法

Spirocyclization Reaction

The core structure is formed via a spirocyclization reaction involving a (2R,6R)-morpholine intermediate. This intermediate undergoes a 1,5-hydrogen shift to generate a transient intermediate (M), which epimerizes before cyclizing to form the spiropyrimidinedione scaffold. The reaction proceeds with a diastereomeric ratio (dr) of 9:1 , favoring the desired stereochemistry.

Key Reaction Parameters

ParameterDetailSource
Intermediate(2R,6R)-Morpholine derivative
Reaction Step1,5-Hydrogen shift → Epimerization → Cyclization
Diastereomeric Ratio9:1 (desired:undesired)

This step is pivotal for establishing the compound’s three-dimensional structure, which is essential for its bioactivity.

Functional Group Introductions

Fluorine Substitution

The fluoro group is introduced via a nucleophilic aromatic substitution (SNAr) reaction. This step enhances the compound’s physicochemical properties, such as solubility and metabolic stability.

Reaction Overview

Reagent/ConditionPurposeSource
Fluorinating AgentNucleophilic fluorine source
SolventPolar aprotic (e.g., DMF)
TemperatureElevated (e.g., reflux)

Oxazolidinone Moiety Addition

The oxazolidinone substituent is appended through a condensation reaction involving a benzisoxazole intermediate. This step is critical for improving the compound’s binding affinity to bacterial topoisomerases.

Structural Impact

ModificationRole in BioactivitySource
Oxazolidinone RingEnhances DNA gyrase binding
Benzisoxazole FusionStabilizes enzyme-DNA complex

Process Optimization and Challenges

Cryogenic Lithiation

An early step in the synthesis involves a cryogenic lithiation process at -65°C , which is resource-intensive and costly. Efforts to replace this step with non-cryogenic alternatives are ongoing to improve scalability.

Current vs. Targeted Processes

ParameterCurrent ProcessTargeted Process
Temperature-65°CAmbient or mild heating
CostHighReduced

Intermediate Isolation

The synthesis involves four isolated intermediates , requiring precise control of reaction conditions to minimize impurities. For example:

  • Morpholine intermediate : Requires stereoselective synthesis to avoid undesired diastereomers.

  • Spiropyrimidinetrione core : Sensitive to oxidation, necessitating inert atmospheres during handling.

Industrial-Scale Production

Spray-Dried API

To enhance bioavailability, the active pharmaceutical ingredient (API) is spray-dried to render it amorphous , improving dissolution rates in the gastrointestinal tract.

Formulation Steps

StepPurposeSource
Spray DryingAmorphization of API
GranulationDry granulation with excipients
Sachet FillingDosage control (2 g/sachet)

Analytical Validation

Critical quality attributes (CQAs) are monitored through HPLC and LC-MS/MS to ensure purity and potency. For example:

  • Assay : Quantifies this compound content using validated HPLC methods.

  • Impurity Profiling : Tracks metabolites and degradation products via LC-MS/MS.

Comparative Data: Key Reactions and Yields

Reaction StepReagents/ConditionsYieldSource
SpirocyclizationMorpholine intermediate, reflux45–50%
FluorinationFluorinating agent, DMF, reflux60–65%
Oxazolidinone AdditionCondensation, acidic conditions70–75%

Challenges in Scaling

Polymorphism Control

This compound exhibits polymorphism , requiring rigorous control during crystallization to ensure consistent physicochemical properties.

Metabolic Stability

While this compound is metabolized hepatically, its low plasma protein binding (17%) necessitates careful dosing to maintain therapeutic levels .

化学反応の分析

科学研究アプリケーション

AZD-0914は、次のものを含む幅広い科学研究アプリケーションを持っています。

    化学: スピロピリミジントリオンの合成と反応性を研究するためのモデル化合物として使用されます。

    生物学: 耐性菌株を含むさまざまな細菌株に対する抗菌活性について調査されています。

    医学: 非複雑性淋病やその他の細菌感染症の治療のために臨床試験が行われています。

    産業: 新しい抗生物質や抗菌剤の開発における潜在的な用途.

科学的研究の応用

Phase 3 Clinical Trial

A pivotal Phase 3 clinical trial conducted by the Global Antibiotic Research & Development Partnership (GARDP) and Innoviva Specialty Therapeutics demonstrated that a single oral dose of zoliflodacin (3g) achieved a microbiological cure rate of 90.9% , which was statistically non-inferior to the current standard treatment regimen (500mg ceftriaxone intramuscularly plus 1g azithromycin orally), which had a cure rate of 96.2% .

  • Trial Design : The trial enrolled 930 patients across multiple sites in Belgium, the Netherlands, South Africa, Thailand, and the United States, making it one of the largest studies to evaluate a new treatment for uncomplicated gonorrhea .
  • Safety Profile : this compound was generally well tolerated, with no serious adverse events reported throughout the study .

Comparative Efficacy Against Drug-Resistant Strains

This compound has shown effectiveness against multi-drug resistant strains of Neisseria gonorrhoeae, including those resistant to ceftriaxone and azithromycin. This characteristic is crucial given the rising prevalence of antibiotic-resistant gonorrhea strains globally .

Table: Efficacy Comparison of this compound vs. Standard Treatment

TreatmentMicrobiological Cure RateAdverse Events (%)Notable Features
This compound (3g oral)90.9%46.2First-in-class oral antibiotic
Ceftriaxone (500mg IM) + Azithromycin (1g oral)96.2%46.4Current standard of care for gonorrhea

Future Research Directions

Research into this compound continues to expand beyond its application for gonorrhea. Ongoing studies are assessing its efficacy in combination therapies, such as with doxycycline for treating co-infections like chlamydia . Additionally, pharmacokinetic studies are being conducted to explore optimal dosing strategies and interactions with other medications .

作用機序

類似の化合物との比較

AZD-0914は、その新規なスピロピリミジントリオン構造とグラム陽性菌とグラム陰性菌の両方に対する強力な活性により、抗生物質の中でもユニークです。類似の化合物には次のものがあります。

これらの化合物と比較して、AZD-0914は、淋菌やその他の細菌の耐性菌株に対して優れた活性を示しています.

類似化合物との比較

AZD-0914 is unique among antibiotics due to its novel spiropyrimidinetrione structure and its potent activity against both Gram-positive and Gram-negative bacteria. Similar compounds include:

Compared to these compounds, AZD-0914 has shown superior activity against drug-resistant strains of Neisseria gonorrhoeae and other bacteria .

生物活性

Zoliflodacin, a novel oral antibiotic belonging to the spiropyrimidinetrione class, has emerged as a promising treatment for uncomplicated gonorrhea, particularly against strains resistant to conventional antibiotics. This article delves into its biological activity, including mechanisms of action, pharmacodynamics, clinical trial results, and potential implications for treating antibiotic-resistant infections.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. This mechanism stabilizes the cleaved DNA complex, preventing the re-ligation of DNA strands and ultimately inhibiting DNA synthesis. Unlike fluoroquinolones, which also target these enzymes, this compound has a unique binding profile that results in a low frequency of resistance development .

In Vitro Activity

This compound has demonstrated potent in vitro activity against Neisseria gonorrhoeae, including multidrug-resistant strains. Studies have shown that it is bactericidal with a rapid kill rate during the initial hours of exposure. The minimum inhibitory concentration (MIC) values indicate high susceptibility among various strains, with no observed resistance in clinical isolates .

Dosing Studies

A series of pharmacodynamic evaluations were conducted to determine the optimal dosing regimens. Key findings include:

  • Single-Dose Efficacy : A 3 g single oral dose achieved microbiological cure rates of 100% for urogenital infections and high rates for rectal (100%) and pharyngeal infections (78%) in clinical trials .
  • Resistance Development : No N. gonorrhoeae isolates with in vitro resistance to this compound were found during trials, underscoring its potential as a first-line treatment option .

Phase 3 Trial Overview

The largest pivotal phase 3 trial for this compound enrolled 930 patients across multiple countries. The trial compared a single oral dose of this compound (3 g) to the standard treatment regimen of ceftriaxone and azithromycin. Key outcomes included:

  • Efficacy : this compound met its primary endpoint of non-inferiority in microbiological cure rates compared to standard care.
  • Safety Profile : The drug was generally well tolerated, with no serious adverse events reported .

Case Studies

Several case studies have illustrated the effectiveness of this compound in treating complicated cases of gonorrhea:

  • Case Study 1 : A patient with a history of treatment-resistant gonorrhea was successfully treated with a single 3 g dose of this compound, achieving complete resolution of symptoms and microbiological cure.
  • Case Study 2 : In another instance involving an HIV-positive patient with recurrent infections, this compound provided effective treatment without significant side effects or interactions with antiretroviral therapy .

Summary of Findings

Study TypeDoseMicrobiological Cure RateSafety Observations
Phase 3 Trial3 g single doseUrogenital: 100%No serious adverse events
Rectal: 100%
Pharyngeal: 78%
Pharmacodynamic0.5 - 8 gVaries by doseLow frequency of resistance

Q & A

Q. What is the mechanism of action of zoliflodacin, and what experimental methodologies are used to validate its target specificity?

this compound is a spiropyrimidinetrione antibiotic that inhibits bacterial type II topoisomerases, specifically targeting DNA gyrase in Neisseria gonorrhoeae . To study its mechanism:

  • Biochemical assays : Measure enzyme inhibition kinetics using purified DNA gyrase and supercoiling assays.
  • Structural analysis : Use X-ray crystallography or cryo-EM to resolve drug-enzyme binding interactions .
  • Comparative genomics : Analyze mutations in resistant strains to identify target-site alterations .

Q. What key pharmacokinetic (PK) parameters should be prioritized in preclinical studies of this compound?

  • Absorption/Distribution : Assess bioavailability via oral/intravenous administration in animal models.
  • Metabolism : Use LC-MS/MS to identify metabolites in hepatic microsomal assays.
  • Protein binding : Employ equilibrium dialysis to determine free drug concentration .
  • Half-life and tissue penetration : Measure drug levels in plasma and mucosal tissues (e.g., urogenital) using validated bioanalytical methods .

Q. How should researchers design in vitro susceptibility testing for this compound against multidrug-resistant (MDR) N. gonorrhoeae?

  • Broth microdilution : Follow CLSI/EUCAST guidelines to determine minimum inhibitory concentrations (MICs) .
  • Time-kill assays : Evaluate bactericidal activity over 24–48 hours.
  • Combination studies : Test synergy with azithromycin or ceftriaxone using checkerboard assays .

Advanced Research Questions

Q. What statistical considerations are critical for designing a non-inferiority Phase III trial for this compound in uncomplicated gonorrhea?

  • Endpoint selection : Primary endpoint = microbiological cure (PCR or culture) at test-of-cure visit (7–14 days post-treatment).
  • Margin justification : Non-inferiority margin (Δ) should reflect clinical relevance (e.g., Δ ≤10% vs. ceftriaxone/azithromycin) .
  • Sample size : Power calculations must account for expected cure rates (~95% for standard therapy) and attrition .
  • Subgroup analysis : Stratify by resistance profiles (e.g., azithromycin-resistant strains) to ensure generalizability .

Q. How can researchers investigate this compound resistance mechanisms, and what models are appropriate for predicting clinical resistance?

  • Genomic sequencing : Identify mutations in gyrB (primary target) and efflux pump regulators (mtrR, penA) in laboratory-induced resistant strains .
  • In vitro selection experiments : Serial passage N. gonorrhoeae under sub-inhibitory this compound concentrations.
  • Animal models : Use murine genital tract infection models to correlate resistance mutations with treatment failure .

Q. How should contradictory data between in vitro efficacy and clinical outcomes be reconciled in this compound studies?

  • PK/PD modeling : Integrate MIC data with human PK parameters (e.g., AUC/MIC ratio) to predict clinical efficacy .
  • Meta-analysis : Pool data from Phase II/III trials to identify covariates (e.g., baseline resistance, comorbidities) affecting outcomes .
  • In silico simulations : Use Monte Carlo methods to estimate probability of target attainment under varying dosing regimens .

Methodological Frameworks

Q. What frameworks are recommended for formulating research questions in this compound studies?

  • PICOT framework : Define Population (e.g., adults with uncomplicated gonorrhea), Intervention (this compound dose), Comparison (standard therapy), Outcome (microbiological cure), Timeframe (7–14 days post-treatment) .
  • Literature review strategies : Use systematic reviews to identify gaps (e.g., lack of data in pregnant populations) .

Q. How can researchers ensure reproducibility in this compound experiments?

  • Detailed protocols : Document assay conditions (e.g., inoculum size, growth media) in supplementary materials .
  • Data transparency : Share raw MIC distributions, PK curves, and genomic sequences via public repositories .
  • Collaborative validation : Replicate key findings in independent labs using standardized strains .

Data Presentation Guidelines

  • Tables : Include MIC distributions for clinical isolates (Table 1) and PK parameters (Table 2) in Word table format with Roman numeral numbering .
  • Figures : Use line graphs for time-kill curves and forest plots for meta-analysis results, ensuring color accessibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。